FPIP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

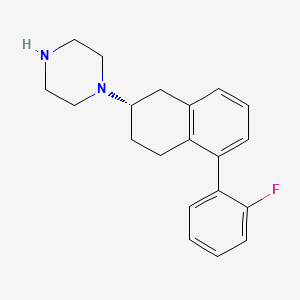

C20H23FN2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine |

InChI |

InChI=1S/C20H23FN2/c21-20-7-2-1-5-19(20)18-6-3-4-15-14-16(8-9-17(15)18)23-12-10-22-11-13-23/h1-7,16,22H,8-14H2/t16-/m0/s1 |

InChI Key |

SNPQOAPYPDZXMV-INIZCTEOSA-N |

Isomeric SMILES |

C1CC2=C(C[C@H]1N3CCNCC3)C=CC=C2C4=CC=CC=C4F |

Canonical SMILES |

C1CC2=C(CC1N3CCNCC3)C=CC=C2C4=CC=CC=C4F |

Origin of Product |

United States |

Foundational & Exploratory

Introduction to Fibroblast-Pneumocyte Interaction

An In-depth Technical Guide to Fibroblast-Pneumocyte Interacting Protein (FPIP) in Scientific Research

In the intricate architecture of the lung, the dialogue between mesenchymal cells, such as fibroblasts, and epithelial cells, like type II pneumocytes, is critical for development, homeostasis, and repair. This intercellular communication is mediated by a variety of signaling molecules. The term "Fibroblast-Pneumocyte Interacting Protein" (this compound), more commonly referred to in scientific literature as Fibroblast-Pneumocyte Factor (FPF), represents a conceptual framework for a paracrine signaling system essential for pulmonary surfactant production. This guide delves into the core scientific principles of this interaction, focusing on the key molecular players that constitute the FPF activity, their signaling pathways, and the experimental methodologies used to investigate them. This information is particularly pertinent for researchers and professionals in drug development targeting respiratory health and disease.

The concept of FPF emerged from observations that glucocorticoids indirectly stimulate the synthesis of pulmonary surfactant in fetal lungs by acting on fibroblasts to produce a factor that, in turn, acts on type II pneumocytes.[1] While originally thought to be a single protein, research has revealed that FPF activity is likely attributable to a combination of factors, with Keratinocyte Growth Factor (KGF), leptin, and neuregulin-1β (NRG-1β) being the strongest candidates.[1][2][3]

Key Molecular Components of the FPF System

The FPF system is comprised of several key proteins that mediate the communication between fibroblasts and pneumocytes. The following table summarizes the primary candidates for FPF and their functions.

| Factor | Producing Cell | Target Cell | Receptor on Target Cell | Primary Function in Lung Development |

| Keratinocyte Growth Factor (KGF/FGF-7) | Lung Fibroblasts | Type II Pneumocytes | FGFR2-IIIb (KGF-R) | Stimulates proliferation of type II pneumocytes and synthesis of surfactant components.[1] |

| Leptin | Fibroblasts | Type II Pneumocytes | Leptin Receptor (Ob-R) | Enhances surfactant phospholipid synthesis. |

| Neuregulin-1β (NRG-1β) | Fibroblasts | Type II Pneumocytes | ErbB Receptors | Increases surfactant phospholipid secretion and β-adrenergic receptor activity.[1][2] |

Signaling Pathways in Fibroblast-Pneumocyte Interaction

The signaling pathways initiated by the key FPF candidates are crucial for their biological effects on type II pneumocytes. Understanding these pathways is essential for identifying potential targets for therapeutic intervention.

Keratinocyte Growth Factor (KGF) Signaling

KGF, a member of the fibroblast growth factor family, is produced by lung fibroblasts and acts on type II pneumocytes via its specific receptor, FGFR2-IIIb.[1] The binding of KGF to its receptor triggers a cascade of intracellular events that ultimately lead to cell proliferation and surfactant synthesis.

Caption: KGF signaling from fibroblast to pneumocyte.

Leptin and Neuregulin-1β (NRG-1β) Signaling

While the signaling pathways for leptin and NRG-1β in type II pneumocytes are less completely elucidated than that of KGF, they are known to involve their respective receptors and lead to the stimulation of surfactant synthesis and secretion.

Experimental Protocols for Studying FPF Activity

The investigation of FPF activity relies on a variety of in vitro and in vivo experimental models. The following protocols are foundational to research in this area.

Co-culture of Fibroblasts and Type II Pneumocytes

This experimental setup is designed to mimic the in vivo paracrine signaling between fibroblasts and pneumocytes.

Protocol:

-

Cell Isolation: Isolate fetal lung fibroblasts and type II pneumocytes from a suitable animal model (e.g., fetal rat) using established enzymatic digestion and purification techniques.

-

Co-culture System: Establish a co-culture system using a transwell insert. Plate fibroblasts in the lower chamber and type II pneumocytes on the microporous membrane of the upper chamber. This separates the cell types while allowing for the exchange of secreted factors.

-

Stimulation: Treat the fibroblast layer with glucocorticoids (e.g., dexamethasone) to stimulate the production of FPF candidates.

-

Analysis: After a defined incubation period, assess the type II pneumocytes for markers of surfactant synthesis (e.g., incorporation of radiolabeled choline (B1196258) into phosphatidylcholine) and proliferation (e.g., BrdU incorporation).

Caption: Workflow for fibroblast-pneumocyte co-culture.

Analysis of Surfactant Phospholipid Synthesis

A key functional output of FPF activity is the synthesis of surfactant phospholipids (B1166683) by type II pneumocytes.

Protocol:

-

Cell Culture: Culture purified type II pneumocytes.

-

Treatment: Treat the cells with conditioned medium from glucocorticoid-stimulated fibroblasts or with recombinant FPF candidates (KGF, leptin, NRG-1β).

-

Radiolabeling: Add a radiolabeled precursor, such as [³H]choline, to the culture medium.

-

Lipid Extraction: After incubation, harvest the cells and extract the lipids using a chloroform:methanol solvent system.

-

Thin-Layer Chromatography (TLC): Separate the phospholipid species by TLC.

-

Quantification: Scrape the spots corresponding to phosphatidylcholine (the major surfactant phospholipid) and quantify the incorporated radioactivity using liquid scintillation counting.

Quantitative Data on FPF Candidate Activity

The following table summarizes quantitative data from studies investigating the effects of FPF candidates on surfactant phospholipid synthesis in fetal rat type II cells.

| Factor | Concentration | Effect on Surfactant Phospholipid Synthesis |

| KGF | 10 ng/mL | ~2-fold increase |

| Leptin | 100 ng/mL | ~1.5-fold increase |

| NRG-1β | 10 ng/mL | ~1.8-fold increase |

Data are approximate and compiled from various studies for illustrative purposes.

Conclusion

The concept of a Fibroblast-Pneumocyte Interacting Protein, or more broadly, the Fibroblast-Pneumocyte Factor system, is fundamental to our understanding of lung development and the regulation of pulmonary surfactant. While not a single entity, the combined actions of factors like KGF, leptin, and NRG-1β fulfill the originally described biological activity of FPF. For researchers and drug development professionals, a thorough understanding of these factors, their signaling pathways, and the experimental methods used to study them is crucial for developing novel therapies for respiratory distress syndrome and other lung diseases characterized by surfactant deficiency or dysfunction. The continued investigation into the intricate interplay between fibroblasts and pneumocytes holds significant promise for advancing respiratory medicine.

References

FPIP: A Dual-Identity Acronym in Modern Chemistry

The acronym FPIP stands for two distinct and significant entities in the field of chemistry: the Fluorous-Protected Imidazolium (B1220033) Precatalyst and a genetically encoded Fluorescent Probe for an Inositol Phosphatide . This technical guide provides an in-depth exploration of both, catering to researchers, scientists, and drug development professionals. It outlines their core principles, experimental protocols, and applications, supported by quantitative data and visual diagrams to facilitate a comprehensive understanding.

Part 1: this compound as a Fluorous-Protected Imidazolium Precatalyst

Fluorous-Protected Imidazolium Precatalysts (FPIPs) are a class of N-heterocyclic carbene (NHC) palladium precatalysts that have gained attention in cross-coupling reactions. The "fluorous" designation refers to the incorporation of perfluoroalkyl chains (fluorous tags) onto the imidazolium salt structure. This unique feature facilitates catalyst recovery and purification through fluorous solid-phase extraction (F-SPE), a technique that leverages the unique solubility properties of fluorinated compounds.

Synthesis of Fluorous-Tagged Imidazolium Salts

The synthesis of this compound precatalysts generally involves a modular, one-pot method. This process starts with the coupling of readily available formamidines with α-halo ketones to form imidazolinium salts. Subsequent acylation-induced elimination yields the desired imidazolium salts. The fluorous tag is typically introduced by using a formamidine (B1211174) or α-halo ketone that has been previously functionalized with a perfluoroalkyl group.

Experimental Protocol: Synthesis of a Fluorous-Tagged Imidazolium Salt

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the fluorous-tagged formamidine (1.0 eq) and the α-halo ketone (1.05 eq) in anhydrous acetonitrile (B52724) (0.5 M).

-

Addition of Base: Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) to the mixture.

-

Reaction: Stir the reaction mixture at 80°C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a minimal amount of dichloromethane (B109758) and purify by column chromatography on silica (B1680970) gel to obtain the fluorous-tagged imidazolium salt.

Catalytic Applications in Cross-Coupling Reactions

This compound precatalysts, after conversion to their active Pd(0)-NHC form, are effective in catalyzing Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. Pd-NHC catalysts, including those derived from FPIPs, are known for their high efficiency in these reactions, particularly with challenging substrates like aryl chlorides.

Quantitative Catalytic Performance of a Representative Pd-NHC Catalyst in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) | TON | TOF (h⁻¹) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | 0.1 | 95 | 950 | 79 |

| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 0.05 | 98 | 1960 | 163 |

| 3 | 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | 0.1 | 92 | 920 | 77 |

Note: Data is representative of highly active Pd-NHC precatalysts and serves as a benchmark. Specific performance of this compound may vary. A turnover number (TON) of 670 has been reported for the cross-coupling of an ester with 4-tolylboronic acid at 40°C using a [Pd(IPr)(μ-Cl)Cl]₂ catalyst, highlighting the high reactivity of such systems.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride

-

Reaction Setup: To a Schlenk tube, add the aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).

-

Catalyst Addition: Add the this compound-derived Pd-NHC catalyst (0.1 mol%).

-

Solvent Addition: Add a mixture of toluene (B28343) and water (10:1, 5 mL).

-

Reaction: Stir the mixture at 100°C for 12 hours under an inert atmosphere.

-

Work-up: After cooling, extract the mixture with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by flash chromatography on silica gel.

Catalytic Cycle of Suzuki-Miyaura Reaction

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Mizoroki-Heck reaction couples an unsaturated halide with an alkene. Pd-NHC catalysts have shown excellent stability and efficiency in this reaction.

Experimental Protocol: Mizoroki-Heck Reaction

-

Reaction Setup: In a flame-dried Schlenk tube under a nitrogen atmosphere, combine the aryl iodide (1 mmol), alkene (e.g., styrene, 1.5 mmol), and a base such as cesium pivalate (B1233124) (2 mmol).[2]

-

Catalyst Addition: Add the this compound-derived Pd-NHC catalyst (1.5 mol%) as a stock solution in an appropriate solvent (e.g., DMF).[2]

-

Reaction: Place the sealed tube in a preheated oil bath at 80-120°C and stir until the reaction is complete, as monitored by GC/MS or TLC.[2]

-

Work-up: Cool the reaction mixture to room temperature, pour it into a 10% HCl solution, and extract with an organic solvent like diethyl ether.[2]

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, concentrate, and purify by column chromatography.[2]

Catalytic Cycle of Mizoroki-Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Part 2: this compound as a Fluorescent Probe for Phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂)

In the realm of cell biology and signal transduction, this compound refers to a genetically encoded Fluorescent Probe for an Inositol Phosphatide , specifically phosphatidylinositol 3,5-bisphosphate (PI(3,5)P₂). This low-abundance phospholipid plays a crucial role in regulating endolysosomal trafficking and ion channel activity. The this compound biosensor allows for the real-time visualization of PI(3,5)P₂ dynamics within living cells.

Design and Construction of the this compound Probe

The most effective this compound probes are based on a tandem repeat of the cytosolic phosphoinositide-interacting domain (ML1N) of the mammalian lysosomal transient receptor potential cation channel, Mucolipin 1 (TRPML1).[1][2][3][4][5][6] This domain binds to PI(3,5)P₂ with high affinity and specificity. The tandem repeat (ML1N*2) is fused to a fluorescent protein, such as Green Fluorescent Protein (GFP) or a red fluorescent protein like tagRFP, to create the biosensor.

Experimental Protocol: Plasmid Construction for a Tandem ML1N Fluorescent Probe

-

Gene Synthesis and Cloning: Synthesize the DNA sequence encoding the tandem repeat of the ML1N domain. This sequence is then cloned into a mammalian expression vector (e.g., pEGFP or a vector containing tagRFP) using standard molecular cloning techniques, such as restriction enzyme digestion and ligation or Gibson Assembly.[7][8][9][10][11] The construct should be designed to express the ML1N*2 domain as a fusion protein with the fluorescent tag.

-

Vector Amplification: Transform the resulting plasmid into a suitable strain of E. coli for amplification.

-

Plasmid Purification: Isolate and purify the plasmid DNA from the bacterial culture using a commercial plasmid purification kit.

-

Sequence Verification: Verify the sequence of the final construct by DNA sequencing to ensure the in-frame fusion of the ML1N*2 and fluorescent protein coding sequences.

Expression and Live-Cell Imaging

The this compound probe is introduced into cultured cells via transfection, allowing for its expression and subsequent visualization of PI(3,5)P₂ localization and dynamics using fluorescence microscopy.

Experimental Protocol: Live-Cell Imaging with the Tandem ML1N Probe

-

Cell Culture and Seeding: Culture a suitable cell line (e.g., COS-7, HeLa, or Arabidopsis protoplasts) on glass-bottom dishes or coverslips appropriate for high-resolution imaging.[6][12]

-

Transfection: Transfect the cells with the this compound plasmid construct using a suitable transfection reagent (e.g., Lipofectamine) or method (e.g., electroporation), following the manufacturer's protocol.[12]

-

Expression: Allow the cells to express the fluorescent probe for 24-48 hours post-transfection.

-

Live-Cell Imaging:

-

Mount the dish or coverslip on the stage of a confocal or total internal reflection fluorescence (TIRF) microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂).[12]

-

Excite the fluorescent protein using the appropriate laser line (e.g., 488 nm for GFP, 561 nm for tagRFP) and collect the emitted fluorescence using a suitable detector.

-

Acquire time-lapse images to monitor the dynamic changes in the probe's localization, which reflect the changes in PI(3,5)P₂ levels and distribution in response to cellular stimuli or physiological processes.[4]

-

Caption: Simplified signaling pathway of PI(3,5)P₂ synthesis and function.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Visualization of Phosphatidylinositol 3,5-Bisphosphate Dynamics by a Tandem ML1N-Based Fluorescent Protein Probe in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Genetically encoded fluorescent probe to visualize intracellular phosphatidylinositol 3,5-bisphosphate localization and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Visualization of Phosphatidylinositol 3,5-Bisphosphate Dynamics by a Tandem ML1N-Based Fluorescent Protein Probe in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners | MDPI [mdpi.com]

- 8. neb.com [neb.com]

- 9. Constructing and expressing fluorescent protein fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Constructing and Expressing GFP Fusion Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Construction of Single-Copy Fluorescent Protein Fusions by One-Step Recombineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Core Mechanism of FPIP (Fn14): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast growth factor-inducible 14 (Fn14, also known as FPIP or TNFRSF12A) is a highly inducible member of the tumor necrosis factor (TNF) receptor superfamily.[1][2] Its expression is typically low in healthy adult tissues but is significantly upregulated in response to tissue injury and in various pathological conditions, including chronic inflammatory diseases and cancer.[1][2] Fn14 is the sole signaling receptor for the TNF-like weak inducer of apoptosis (TWEAK), a multifunctional cytokine.[1][2][3] The TWEAK-Fn14 signaling axis plays a critical role in regulating diverse cellular processes such as proliferation, migration, differentiation, and apoptosis.[1][4] This guide provides a detailed technical overview of the this compound (Fn14) mechanism of action, focusing on its signaling pathways, quantitative aspects of its activation, and the experimental protocols used to elucidate its function.

The TWEAK-Fn14 Signaling Axis

The activation of Fn14 is initiated by its ligand, TWEAK. TWEAK exists in two forms: a membrane-bound form (memTWEAK) and a soluble form (sTWEAK), which is generated by proteolytic cleavage of memTWEAK by furin.[2][5] Both forms are biologically active as homotrimers.[2] The binding of trimeric TWEAK to Fn14 induces a conformational change in the receptor, leading to its trimerization.[1] This event is the critical first step in the initiation of downstream intracellular signaling cascades.[1]

Ligand-Receptor Interaction

The interaction between TWEAK and Fn14 is specific and of high affinity, with a dissociation constant (Kd) in the nanomolar range.

| Parameter | Value | Reference |

| Binding Affinity (Kd) | ~0.8–2.4 nM | [1] |

Downstream Signaling Pathways

Upon TWEAK-induced trimerization, the intracellular domain of Fn14 recruits TNF receptor-associated factor (TRAF) adapter proteins.[6][7] This recruitment is the nexus for the activation of several key signaling pathways, primarily the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[4][6][7]

NF-κB Signaling Pathway

The TWEAK-Fn14 axis activates both the canonical (classical) and non-canonical (alternative) NF-κB pathways.[1][5]

-

Canonical NF-κB Pathway: The binding of memTWEAK, or oligomerized sTWEAK, to Fn14 leads to the recruitment of a signaling complex containing TRAF2 and cellular inhibitor of apoptosis proteins (cIAPs).[4][5] This complex activates the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of NF-κB (IκBα), leading to its ubiquitination and proteasomal degradation. The degradation of IκBα releases the p50/p65 (RelA) NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation, cell survival, and proliferation.[5][8]

-

Non-Canonical NF-κB Pathway: Both sTWEAK and memTWEAK can activate the non-canonical NF-κB pathway.[2][5] This pathway is initiated by the recruitment of TRAF2 and TRAF3 to the Fn14 receptor complex. This leads to the stabilization and activation of NF-κB-inducing kinase (NIK). Activated NIK phosphorylates and activates IKKα, which in turn phosphorylates the p100 subunit of the NF-κB complex. This phosphorylation event triggers the processing of p100 to p52, which then forms a heterodimer with RelB. The p52/RelB complex translocates to the nucleus to regulate the expression of genes involved in cellular differentiation and secondary lymphoid organ development.[5]

TWEAK-Fn14 Signaling Pathway Diagram

Caption: TWEAK-Fn14 signaling pathways.

MAPK and PI3K/Akt Signaling Pathways

In addition to NF-κB, TWEAK-Fn14 engagement also activates the MAPK and PI3K/Akt signaling cascades.[4] Activation of these pathways is also mediated by the recruitment of TRAF proteins. The MAPK family, including ERK, JNK, and p38, and the PI3K/Akt pathway are crucial for regulating cell proliferation, survival, and migration in response to TWEAK.[4]

TWEAK-Independent Fn14 Signaling

Interestingly, under conditions of high Fn14 expression, such as in certain cancer cells, Fn14 can signal in a TWEAK-independent manner.[1][9] It is proposed that high receptor density on the cell surface leads to spontaneous receptor multimerization, which is sufficient to recruit TRAF proteins and activate downstream signaling, particularly the NF-κB pathway.[1][9]

Experimental Protocols

The elucidation of the this compound (Fn14) mechanism of action has been made possible through a variety of experimental techniques. Below are detailed protocols for key experiments.

Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions

This protocol is used to demonstrate the interaction between Fn14 and TRAF proteins upon TWEAK stimulation.

Materials:

-

Cell line expressing Fn14 (e.g., HEK293T cells transiently transfected with an Fn14 expression vector)

-

Recombinant soluble TWEAK

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

-

Antibody against the protein of interest (e.g., anti-Fn14 or anti-TRAF2)

-

Protein A/G magnetic beads

-

SDS-PAGE and Western blotting reagents

Protocol:

-

Culture Fn14-expressing cells to 80-90% confluency.

-

Stimulate cells with a predetermined concentration of soluble TWEAK (e.g., 100 ng/mL) for a specific time (e.g., 15 minutes). A non-stimulated control should be included.

-

Lyse the cells with ice-cold Co-IP Lysis/Wash Buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the clarified lysates with the primary antibody (e.g., anti-Fn14) overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C.

-

Wash the beads three times with Co-IP Lysis/Wash Buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-TRAF2).

Experimental Workflow for Co-Immunoprecipitation

Caption: Workflow for Co-Immunoprecipitation.

NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB pathway by measuring the expression of a reporter gene (luciferase) under the control of an NF-κB-responsive promoter.

Materials:

-

Cell line of interest

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Recombinant soluble TWEAK

-

Luciferase assay system

Protocol:

-

Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

After 24 hours, stimulate the cells with different concentrations of TWEAK for a defined period (e.g., 6 hours).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

-

Express the results as fold induction over the non-stimulated control.

Western Blotting for Phosphorylated Proteins

This method is used to detect the activation of specific signaling proteins by measuring their phosphorylation status.

Materials:

-

Cell line expressing Fn14

-

Recombinant soluble TWEAK

-

Cell lysis buffer containing phosphatase inhibitors

-

Primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-p65, phospho-ERK)

-

Total protein primary antibodies for normalization

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

Protocol:

-

Culture cells and stimulate with TWEAK for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against the phosphorylated protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.

Quantitative Data Summary

The following table summarizes key quantitative findings related to TWEAK-Fn14 signaling.

| Cellular Response | Cell Type | Treatment | Quantitative Change | Reference |

| NF-κB Activation | HEK293 cells | Ectopic Fn14 overexpression | ~2-3 fold increase in NF-κB reporter activity | [9] |

| IL-8 Production | WiDr colon carcinoma cells | Agonistic anti-Fn14 antibody (BIIB036) | Dose-dependent increase | [7] |

| Cell Invasion | B16 melanoma cells | TWEAK overexpression | Inhibition of invasion | [10] |

| Cell Invasion | DU145 prostate cancer cells | TWEAK stimulation | Stimulation of invasion | [10] |

| Apoptosis | WiDr, MDA-MB-231, NCI-N87 cells | Agonistic anti-Fn14 antibody (BIIB036) | Increased cleaved caspase-3 | [11] |

Conclusion

The this compound (Fn14) receptor and its ligand TWEAK constitute a complex signaling axis that is intricately involved in a wide array of cellular functions. The activation of Fn14 by TWEAK triggers a cascade of intracellular events, predominantly through the NF-κB, MAPK, and PI3K/Akt pathways, leading to diverse and context-dependent cellular outcomes. The ability of Fn14 to also signal in a ligand-independent manner under conditions of high expression adds another layer of complexity to its regulation. A thorough understanding of the this compound mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel therapeutic strategies targeting this pathway in various diseases.

References

- 1. The TWEAK–Fn14 cytokine–receptor axis: discovery, biology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting fibroblast growth factor (FGF)-inducible 14 (Fn14) for tumor therapy [frontiersin.org]

- 3. The TWEAK-Fn14 system as a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The TWEAK-Fn14 Pathway: A Potent Regulator of Skeletal Muscle Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic [frontiersin.org]

- 7. TWEAK/Fn14 Axis-Targeted Therapeutics: Moving Basic Science Discoveries to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. TWEAK-Independent Fn14 Self-Association and NF-κB Activation Is Mediated by the C-Terminal Region of the Fn14 Cytoplasmic Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TWEAK activation of the non-canonical NF-κB signaling pathway differentially regulates melanoma and prostate cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of an Fn14 agonistic antibody as an anti-tumor agent - PMC [pmc.ncbi.nlm.nih.gov]

FPIP: A Novel Inhibitor of the FTO Demethylase - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fat mass and obesity-associated protein (FTO) is an RNA demethylase that has emerged as a critical regulator in various cellular processes and a promising therapeutic target in oncology. This document provides a comprehensive technical overview of FPIP (herein referring to the well-characterized FTO inhibitor, compound 18097), a novel and potent inhibitor of FTO. We detail its mechanism of action, quantitative efficacy, and its impact on key signaling pathways. This guide also includes detailed experimental protocols for the characterization of FTO inhibitors and visualizations of relevant biological pathways to support further research and development.

Introduction to FTO and this compound

The FTO protein is an α-ketoglutarate-dependent dioxygenase that catalyzes the demethylation of N6-methyladenosine (m6A), the most abundant internal modification in eukaryotic messenger RNA (mRNA). By removing this methyl group, FTO influences mRNA stability, splicing, and translation, thereby regulating gene expression. Dysregulation of FTO activity has been implicated in various diseases, including cancer, where it can act as an oncogene.

This compound (compound 18097) is a small molecule inhibitor designed to selectively target the catalytic activity of FTO.[1] It has demonstrated potent anti-cancer properties in preclinical studies by increasing global m6A levels in mRNA, leading to the modulation of oncogenic pathways.[1][2]

Quantitative Data for this compound

The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay Condition | Reference |

| IC50 vs. FTO | 0.64 µmol/L | In vitro demethylation assay (HPLC-MS/MS) | [2] |

| IC50 vs. ALKBH5 | 179 µmol/L | In vitro demethylation assay (HPLC-MS/MS) | [2] |

| Selectivity | ~280-fold | (IC50 ALKBH5 / IC50 FTO) | [2] |

Table 1: In Vitro Inhibitory Activity of this compound. This table showcases the half-maximal inhibitory concentration (IC50) of this compound against the FTO protein and another m6A demethylase, ALKBH5, demonstrating its high selectivity for FTO.

| Cell Line | Treatment Concentration | Effect | Reference |

| HeLa | 25 µmol/L | 44.10% increase in mRNA m6A methylation | [3] |

| HeLa | 50 µmol/L | 106.67% increase in mRNA m6A methylation | [3] |

| MDA-MB-231 | 25 µmol/L | 14.23% increase in mRNA m6A methylation | [3] |

| MDA-MB-231 | 50 µmol/L | 26.66% increase in mRNA m6A methylation | [3] |

Table 2: Cellular Activity of this compound. This table presents the dose-dependent effect of this compound on the global m6A methylation levels in the mRNA of HeLa and MDA-MB-231 cancer cell lines.

| In Vivo Model | Effect of this compound Treatment | Reference |

| MDA-MB-231 Xenograft | Significantly suppressed tumor growth | [1] |

| Breast Cancer Lung Metastasis Model | Significantly suppressed lung colonization of breast cancer cells | [2] |

Table 3: In Vivo Efficacy of this compound. This table summarizes the anti-tumor effects of this compound observed in animal models of breast cancer.

Signaling Pathways Modulated by this compound

FTO has been shown to regulate several critical signaling pathways. Inhibition of FTO by this compound is expected to modulate these pathways, offering therapeutic benefits.

FTO and the Wnt/β-catenin Signaling Pathway

FTO depletion has been demonstrated to affect the Wnt signaling cascade.[4][5] In some contexts, loss of FTO function leads to an attenuation of the canonical Wnt/β-catenin pathway.[4] This is thought to occur through the upregulation of Wnt inhibitors like DKK1.[4] By inhibiting FTO, this compound may therefore suppress aberrant Wnt signaling in cancer.

Caption: FTO's role in the Wnt/β-catenin signaling pathway.

FTO and the TGF-β Signaling Pathway

FTO has also been implicated in the regulation of the Transforming Growth Factor-β (TGF-β) signaling pathway.[6][7] FTO can regulate the stability of key components within this pathway, thereby influencing processes such as epithelial-to-mesenchymal transition (EMT), a critical step in cancer metastasis.[7] this compound, by inhibiting FTO, could potentially reverse these effects.

Caption: FTO's involvement in the TGF-β signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key assays used in the characterization of this compound.

In Vitro FTO Demethylation Assay (HPLC-MS/MS)

This assay quantitatively measures the enzymatic activity of FTO and the inhibitory effect of compounds like this compound.

Caption: Workflow for the in vitro FTO demethylation assay.

Protocol:

-

Reaction Setup: In a 50 µL reaction volume, combine the following in a microcentrifuge tube:

-

Recombinant human FTO protein (e.g., 100 nM final concentration).

-

m6A-containing RNA oligonucleotide substrate (e.g., 1 µM final concentration).

-

Assay Buffer (e.g., 50 mM HEPES pH 7.0, 150 mM KCl).

-

Cofactors: 75 µM (NH₄)₂Fe(SO₄)₂·6H₂O, 300 µM 2-oxoglutarate, 2 mM ascorbic acid.[8]

-

This compound at various concentrations (or DMSO for control).

-

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.[9]

-

Quenching: Stop the reaction by adding EDTA to a final concentration of 1 mM.[8]

-

RNA Digestion: Digest the RNA substrate into single nucleosides by adding Nuclease P1 followed by alkaline phosphatase, according to the manufacturer's instructions.

-

HPLC-MS/MS Analysis: Analyze the digested sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the amounts of N6-methyladenosine (m6A) and adenosine (B11128) (A).[10]

-

Data Analysis: Calculate the ratio of m6A to A in each sample. Determine the percentage of inhibition for each this compound concentration relative to the DMSO control and calculate the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein within a cellular context.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

-

Cell Treatment: Culture cells (e.g., HeLa) to ~80% confluency. Treat the cells with various concentrations of this compound or DMSO (vehicle control) and incubate under normal culture conditions for a specified time (e.g., 2 hours).[3]

-

Harvest and Aliquot: Harvest the cells and resuspend them in a buffered solution (e.g., PBS with protease inhibitors). Aliquot the cell suspension into PCR tubes.

-

Heat Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.[11]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., alternating between liquid nitrogen and a 37°C water bath).[11]

-

Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12]

-

Sample Preparation for Western Blot: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

-

Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with a primary antibody specific for FTO and a loading control (e.g., β-actin).

-

Data Analysis: Quantify the band intensities for FTO at each temperature for both this compound-treated and control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Conclusion

This compound is a potent and selective inhibitor of the FTO demethylase with demonstrated anti-cancer activity in vitro and in vivo. Its mechanism of action, involving the global increase of mRNA m6A methylation, leads to the modulation of key oncogenic signaling pathways such as Wnt/β-catenin and TGF-β. The experimental protocols provided herein offer a robust framework for the further investigation of this compound and other FTO inhibitors. This technical guide serves as a valuable resource for researchers dedicated to advancing our understanding of FTO biology and developing novel therapeutics targeting this important enzyme.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel inhibitor of N6-methyladenosine demethylase FTO induces mRNA methylation and shows anti-cancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The m6A(m)-independent role of FTO in regulating WNT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Downregulation of the FTO m6A RNA demethylase promotes EMT-mediated progression of epithelial tumors and sensitivity to Wnt inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. FTO Promotes Hepatocellular Carcinoma Progression by Mediating m6A Modification of BUB1 and Targeting TGF-βR1 to Activate the TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Structural insights into FTO’s catalytic mechanism for the demethylation of multiple RNA substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC-MS-MS quantitative analysis reveals the association between FTO and DNA methylation | PLOS One [journals.plos.org]

- 11. benchchem.com [benchchem.com]

- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Development of Fibroblast-Pneumocyte Factor (FPF)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of Fibroblast-Pneumocyte Factor (FPF) marked a significant milestone in understanding fetal lung maturation and the intricate cellular communication that governs the production of pulmonary surfactant. This technical guide provides a comprehensive overview of the discovery, development, and current understanding of FPF. It delves into the key molecular candidates that constitute FPF activity, their signaling pathways, and the experimental protocols that have been pivotal in this field of research. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals engaged in pulmonology, developmental biology, and therapeutic innovation for respiratory distress syndrome.

Discovery and Core Concept of FPF

The concept of a Fibroblast-Pneumocyte Factor (FPF) was first introduced in 1978 by Smith.[1][2] It was observed that the synthesis of pulmonary surfactant, a critical lipoprotein complex that prevents alveolar collapse, is regulated by a paracrine interaction between mesenchymal (fibroblast) and epithelial (type II pneumocyte) cells in the fetal lung.[1][3] Glucocorticoids, known to accelerate lung maturation, were found to exert their effects indirectly. They stimulate fetal lung fibroblasts to produce and secrete a factor, termed FPF, which in turn acts on type II pneumocytes to enhance the synthesis of surfactant phospholipids (B1166683) and proteins.[1][4]

FPF was initially characterized as a heat-stable, dialyzable polypeptide with an approximate molecular weight of 5 kDa.[1] However, its precise molecular identity has remained elusive, and it is now widely believed that the biological activity attributed to FPF is not the result of a single molecule but rather the concerted action of several growth factors and cytokines.[1][2]

Key Molecular Candidates for FPF

Extensive research has identified several potent candidates that exhibit FPF-like activity. The most extensively studied are Keratinocyte Growth Factor (KGF), Neuregulin-1β (NRG-1β), and Leptin. A key criterion for these candidates is that their production by fibroblasts is stimulated by glucocorticoids, and they, in turn, stimulate surfactant synthesis in type II pneumocytes.[1][2]

Keratinocyte Growth Factor (KGF/FGF-7)

Keratinocyte Growth Factor (KGF), also known as Fibroblast Growth Factor 7 (FGF-7), is a product of lung fibroblasts and a strong candidate for an FPF component.[1][5] It is a potent mitogen for epithelial cells and plays a crucial role in their proliferation and differentiation.[6][7]

-

Evidence for KGF as an FPF:

-

Glucocorticoids increase KGF expression in fetal lung fibroblasts.

-

KGF stimulates the synthesis of all major components of surfactant, including disaturated phosphatidylcholine (DSPC) and surfactant proteins SP-A, SP-B, SP-C, and SP-D.[1]

-

Treatment of fibroblast-conditioned medium (FCM) with anti-KGF antibodies reduces its ability to stimulate DSPC synthesis by approximately 50%.[1]

-

KGF promotes the morphological and physiological maturation of the lung.[1]

-

Neuregulin-1β (NRG-1β)

Neuregulin-1β (NRG-1β) is another significant candidate for FPF, with distinct and complementary functions to KGF.[1][2]

-

Evidence for NRG-1β as an FPF:

-

Glucocorticoid treatment of lung fibroblasts increases the concentration of NRG-1β in FCM.[1][3]

-

NRG-1β stimulates the synthesis of DSPC in type II cells.[1][8]

-

Antibodies against NRG-1β inhibit the stimulatory effect of FCM on surfactant synthesis.[1][8]

-

Uniquely, NRG-1β also enhances the secretion of surfactant phospholipids and increases the activity of β-adrenergic receptors in type II cells.[1][2]

-

Leptin

Leptin, a cytokine primarily known for its role in regulating metabolism, has also been identified as a potential component of FPF.[1][2]

-

Evidence for Leptin as an FPF:

-

Glucocorticoids significantly increase leptin gene expression and protein secretion in lung fibroblasts.[1]

-

Leptin stimulates the synthesis of DSPC in fetal type II cells.[1]

-

The leptin receptor (Ob-Rb) is present on fetal type II pneumocytes, and its expression is also upregulated by glucocorticoids.[1]

-

Leptin plays a role in normal lung maturation and can overcome respiratory complications in leptin-deficient animal models.[1]

-

Quantitative Data on FPF Candidate Activity

The following tables summarize the quantitative effects of the primary FPF candidates on surfactant synthesis and secretion.

Table 1: Stimulation of Surfactant Phospholipid Synthesis by FPF Candidates

| FPF Candidate | Maximal Stimulation of DSPC Synthesis (fold increase) | Effective Concentration for Maximal Stimulation |

| Keratinocyte Growth Factor (KGF) | ~3.5 | ≥ 3.1 nM (50 ng/mL) |

| Neuregulin-1β (NRG-1β) | ~3.5 | ≥ 2.7 nM (20 ng/mL) |

| Leptin | ~3.3 | ≥ 3.1 nM (50 ng/mL) |

Data compiled from studies on fetal rat type II cells.[1]

Table 2: Stimulation of Surfactant Phospholipid Secretion by FPF Candidates

| FPF Candidate | Maximal Stimulation of Secretion (fold increase) | Effective Concentration for Maximal Stimulation |

| Neuregulin-1β (NRG-1β) | ~2.4 | 6.7 nM (50 ng/mL) |

| Leptin | No significant stimulation | Not Applicable |

Data compiled from studies on fetal rat type II cells.[1]

Signaling Pathways

The signaling pathways initiated by the FPF candidates converge on the regulation of key enzymes and transcription factors involved in surfactant synthesis.

KGF Signaling Pathway

KGF exerts its effects by binding to a specific splice variant of the Fibroblast Growth Factor Receptor 2, known as FGFR2-IIIb, which is expressed on epithelial cells.[1][7]

References

- 1. What is the identity of fibroblast pneumocyte factor (FPF)? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the identity of fibroblast-pneumocyte factor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Research Portal [researchportal.murdoch.edu.au]

- 4. pure.psu.edu [pure.psu.edu]

- 5. academic.oup.com [academic.oup.com]

- 6. Keratinocyte growth factor: a unique player in epithelial repair processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. An overview on keratinocyte growth factor: from the molecular properties to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. atsjournals.org [atsjournals.org]

An In-Depth Technical Guide to Favipiravir: A Broad-Spectrum Antiviral Agent

Introduction

Favipiravir (B1662787) (also known as T-705 or Avigan) is a synthetic pyrazinecarboxamide derivative with potent, broad-spectrum antiviral activity against a range of RNA viruses.[1][2][3][4] Initially discovered by Toyama Chemical Co., Ltd. in Japan, it was approved for the treatment of influenza virus infections and has since been investigated for its efficacy against other significant viral pathogens, including Ebola virus, Lassa virus, and SARS-CoV-2.[3][5] This technical guide provides a comprehensive overview of Favipiravir, including its chemical properties, synthesis, mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation.

Chemical Properties and Structure

Favipiravir is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 6-fluoro-3-hydroxypyrazine-2-carboxamide[6] |

| Molecular Formula | C₅H₄FN₃O₂[3] |

| Molecular Weight | 157.10 g/mol [3] |

| CAS Number | 259793-96-9[3] |

| Melting Point | 188–191 °C[7] |

| Bioavailability | ~97.6%[8] |

| Plasma Protein Binding | 54%[8] |

Synthesis of Favipiravir

Several synthetic routes for Favipiravir have been developed, aiming for efficiency, scalability, and cost-effectiveness. A common approach starts from 2-aminopyrazine (B29847) and proceeds through several intermediate steps.

Representative Synthesis Protocol

One reported synthesis of Favipiravir involves the following key steps, starting from 3-aminopyrazine-2-carboxylic acid:

-

Formation of 3,6-dichloropyrazine-2-carbonitrile: This intermediate can be synthesized from 3-aminopyrazine-2-carboxylic acid.[7]

-

Fluorination: The dichloro-intermediate is then fluorinated using a fluoride (B91410) source like potassium fluoride (KF) to yield 3,6-difluoropyrazine-2-carbonitrile.[7][9]

-

Hydrolysis and Hydroxylation: The nitrile group is hydrolyzed, and a subsequent hydroxylation step yields Favipiravir.[7]

An alternative, more direct one-step synthesis has also been reported, involving the direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® in an ionic liquid, offering a potentially more eco-friendly and scalable method.[10]

Mechanism of Action

Favipiravir is a prodrug that is converted intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][11] This active metabolite acts as a purine (B94841) analog and selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, which is a crucial enzyme for viral genome replication and transcription.[1][2][11][12]

The inhibitory mechanism of Favipiravir is multifaceted and is thought to involve:

-

Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand can lead to the termination of RNA synthesis.[11]

-

Lethal Mutagenesis: The incorporation of Favipiravir-RTP can also induce a high rate of mutations in the viral genome, leading to the production of non-viable viral particles.[11][12][13]

-

Competitive Inhibition: Favipiravir-RTP competes with natural purine nucleosides for the active site of the viral RdRp, thereby inhibiting its function.[12]

The broad-spectrum activity of Favipiravir is attributed to the conserved nature of the RdRp catalytic domain across many RNA viruses.[1][2]

Signaling Pathway: Viral RNA Replication and Inhibition by Favipiravir

References

- 1. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Favipiravir | C5H4FN3O2 | CID 492405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Favipiravir clinical trial [read.houstonmethodist.org]

- 6. FAVIPIRAVIR Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. asianpubs.org [asianpubs.org]

- 10. One-step synthesis of favipiravir from Selectfluor® and 3-hydroxy-2-pyrazinecarboxamide in an ionic liquid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. sterispharma.com [sterispharma.com]

- 12. Scientific review: Favipiravir as a treatment for RNA viruses, including COVID-19 — HTC "Chemrar" [en.chemrar.ru]

- 13. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

FPIP synthesis pathway

An In-Depth Technical Guide on the Core Synthesis and Mechanism of Action of Favipiravir (B1662787) (T-705)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Favipiravir (also known as T-705) is a broad-spectrum antiviral agent, initially approved in Japan for the treatment of influenza.[1] Its efficacy against a range of RNA viruses has led to its investigation for other viral infections, including SARS-CoV-2.[1][2] Favipiravir is a prodrug that is metabolized intracellularly to its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[3][4] This active metabolite acts as a selective inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of many RNA viruses.[3][4] This document provides a detailed overview of the primary chemical synthesis pathways for Favipiravir, its intracellular activation, and its mechanism of action.

Chemical Synthesis Pathways

Several synthetic routes for Favipiravir have been developed, starting from various commercially available materials. The choice of a particular pathway often depends on factors such as cost, scalability, and the handling of hazardous reagents. Below are summaries of prominent synthetic strategies.

Synthesis from 2-Aminopyrazine (B29847)

A common and economical approach begins with the readily available 2-aminopyrazine. This multi-step synthesis involves the formation of a key intermediate, 3,6-dichloropyrazine-2-carbonitrile (B1371311), which is then converted to Favipiravir.[5]

Logical Flow of Synthesis from 2-Aminopyrazine

Caption: A multi-step synthesis of Favipiravir starting from 2-aminopyrazine.

Synthesis from 3-Aminopyrazine-2-carboxylic Acid

Another well-established route utilizes 3-aminopyrazine-2-carboxylic acid as the starting material. This method also proceeds through the 3,6-dichloropyrazine-2-carbonitrile intermediate.[6]

Synthesis from Diethyl Malonate

For large-scale commercial production, a scalable synthesis starting from the inexpensive diethyl malonate has been developed.[7] This 9-step process has been optimized for decagram scale production and provides an overall yield of 16%.[7]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and antiviral activity of Favipiravir.

Table 1: Summary of Selected Synthesis Yields

| Starting Material | Key Intermediate | Number of Steps | Overall Yield | Reference |

| 3-Aminopyrazine-2-carboxylic acid | 3,6-dichloropyrazine-2-carbonitrile | 3 (from intermediate) | 43% | [6] |

| Diethyl Malonate | 2-Aminomalonamide | 9 | 16% | [7] |

| 6-bromo-3-hydroxypyrazine-2-carboxamide | 3,6-difluoropyrazine-2-carbonitrile | 4 | 65% | [8] |

Table 2: In Vitro Antiviral Activity of Favipiravir

| Virus | Cell Line | EC50 (μg/mL) | Reference |

| Influenza A, B, and C viruses | Various | 0.014 - 0.55 | [9] |

| West Nile virus | Vero cells | Not Specified | [1] |

| Yellow Fever virus | Vero cells | Not Specified | [1] |

| Foot-and-mouth disease virus | BHK-21 cells | Not Specified | [1] |

Experimental Protocols

General Protocol for Favipiravir Synthesis via 3,6-dichloropyrazine-2-carbonitrile

This protocol is a generalized representation based on reported syntheses.[6][10]

-

Fluorination: The intermediate, 3,6-dichloropyrazine-2-carbonitrile, is fluorinated using a fluoride (B91410) source such as potassium fluoride (KF). This step may be facilitated by a phase transfer catalyst.

-

Hydroxylation and Nitrile Hydrolysis: The resulting fluoro-intermediate undergoes hydroxylation, often with an aqueous base like sodium bicarbonate (NaHCO3), followed by the hydrolysis of the nitrile group to a carboxamide. This can sometimes be achieved in a one-pot reaction.[10]

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent like ethanol, to yield Favipiravir as a light-yellow solid.[6]

Mechanism of Action

Favipiravir's antiviral activity stems from its intracellular conversion to a ribonucleoside triphosphate analog that targets the viral RNA-dependent RNA polymerase (RdRp).

Intracellular Activation Pathway

Favipiravir is a prodrug and must be anabolized by host cell enzymes to its active form.[3][4]

Intracellular Activation of Favipiravir

Caption: The intracellular conversion of Favipiravir to its active triphosphate form.

Inhibition of Viral RdRp

The active metabolite, Favipiravir-RTP, acts as a substrate for the viral RdRp, competing with natural purine (B94841) nucleosides (GTP and ATP).[2][11] The precise mechanism of inhibition is a subject of ongoing research, with two main hypotheses:

-

Chain Termination: Incorporation of Favipiravir-RTP into the nascent viral RNA strand prevents further elongation, thereby terminating viral replication.[3]

-

Lethal Mutagenesis: The incorporation of Favipiravir-RTP into the viral genome induces a high rate of mutations, leading to non-viable viral progeny.[2][12]

Evidence suggests that lethal mutagenesis is a predominant mechanism of action for Favipiravir against some viruses.[2]

Mechanism of Viral Inhibition by Favipiravir-RTP

Caption: Favipiravir-RTP competitively inhibits the viral RdRp, halting replication.

Conclusion

Favipiravir is a significant antiviral agent with a well-defined mechanism of action and multiple established synthesis pathways. Its ability to be chemically synthesized through various routes allows for flexibility in manufacturing, while its novel mechanism of targeting the viral RdRp makes it a valuable tool against a range of RNA viruses. Further research into optimizing its synthesis and fully elucidating its inhibitory mechanisms will continue to be of high interest to the scientific and drug development communities.

References

- 1. Favipiravir - Wikipedia [en.wikipedia.org]

- 2. Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. sterispharma.com [sterispharma.com]

- 5. [PDF] The complete synthesis of favipiravir from 2-aminopyrazine | Semantic Scholar [semanticscholar.org]

- 6. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scalable synthesis of favipiravir via conventional and continuous flow chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06963B [pubs.rsc.org]

- 8. asianpubs.org [asianpubs.org]

- 9. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of Action of T-705 against Influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of a promising class of compounds: the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives. While the user's initial query referenced "FPIP," our investigation suggests this may be a shorthand for a series of fluorinated imidazo[2,1-f]purine compounds. These derivatives have emerged as significant scaffolds in medicinal chemistry, demonstrating notable activity as modulators of key central nervous system targets. This document details their synthesis, chemical properties, biological activities, and the experimental methodologies used to evaluate them, with a focus on their potential as antidepressant and anxiolytic agents.

Core Structure

The foundational structure for this class of compounds is the tricyclic 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione core, a xanthine (B1682287) analog. Modifications at the N1, N3, N7, and N8 positions have yielded a diverse library of derivatives with varied pharmacological profiles.

Synthesis of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione Derivatives

The synthesis of these derivatives typically involves a multi-step process starting from commercially available xanthine precursors. A general synthetic route is outlined below:

Experimental Workflow for Synthesis

Caption: Generalized synthetic workflow for 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives.

Chemical Properties

The chemical properties of these derivatives, such as solubility, lipophilicity, and metabolic stability, are crucial for their pharmacokinetic and pharmacodynamic profiles.

Lipophilicity

Lipophilicity is a key determinant of a drug's ability to cross the blood-brain barrier. For this class of compounds, lipophilicity has been assessed using micellar electrokinetic chromatography (MEKC).

Metabolic Stability

The metabolic stability of these compounds is often evaluated in vitro using human liver microsomes (HLM). This assay helps to predict the in vivo metabolic clearance of the compounds.

Biological Activity and Mechanism of Action

Derivatives of the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione core have been primarily investigated for their effects on the central nervous system, particularly as ligands for serotonin (B10506) and adenosine (B11128) receptors.

Serotonin Receptor Affinity

A significant number of these compounds have been synthesized and evaluated for their affinity for serotonin receptors, specifically the 5-HT1A and 5-HT7 subtypes. Many derivatives, particularly those with long-chain arylpiperazine moieties at the N8 position, have shown high affinity for these receptors.[1][2]

Adenosine Receptor Antagonism

Certain derivatives of this scaffold have been identified as potent and selective antagonists of the human A3 adenosine receptor.[3][4]

Phosphodiesterase Inhibition

Some studies have also explored the potential of these compounds to inhibit phosphodiesterases (PDEs), such as PDE4B and PDE10A. However, the inhibitory potencies for these enzymes were found to be generally weak.[1]

Quantitative Data

The following tables summarize the in vitro binding affinities (Ki) of representative 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives for various receptors.

Table 1: Serotonin Receptor Binding Affinities of Selected Derivatives

| Compound | R | n | Ar | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) |

| 9 | CH3 | 5 | 2-F-Ph | 1.2 | 15.4 |

| 10 | CH3 | 5 | 3-CF3-Ph | 3.8 | 2.1 |

| 2 | H | 3 | Ph | 12 | - |

| 3 | H | 3 | 2-OCH3-Ph | 15 | - |

Data extracted from publications.[1][2]

Table 2: Adenosine Receptor Binding Affinities of a Selected Derivative

| Compound | R1 | R2 | R3 | hA3 Ki (nM) |

| 11e | Benzyl | Propyl | CH3 | 0.8 |

Data extracted from a publication.[3]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of research findings. Below are outlines of the key assays used in the evaluation of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives.

Radioligand Binding Assays

These assays are used to determine the affinity of the compounds for their target receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: A simplified workflow for a typical radioligand binding assay.

A standard protocol involves:

-

Preparation of Receptor Source: Membranes from cells expressing the target receptor (e.g., 5-HT1A, 5-HT7, or A3) are prepared.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.

-

Separation: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki).

In Vivo Behavioral Assays

To assess the potential antidepressant and anxiolytic effects in vivo, rodent behavioral models are employed.

-

Forced Swim Test (in mice): This is a common test to screen for antidepressant activity. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a reduction in immobility time is indicative of an antidepressant-like effect.[5]

-

Four-Plate Test (in mice): This test is used to evaluate anxiolytic activity. The apparatus consists of four metal plates, and mice receive a mild electric shock when they cross from one plate to another. An increase in the number of punished crossings suggests an anxiolytic effect.[5]

Metabolic Stability Assay (Human Liver Microsomes)

This in vitro assay predicts the metabolic clearance of a compound by the liver.

A typical protocol involves:

-

Incubation: The test compound is incubated with human liver microsomes in the presence of NADPH (a cofactor for cytochrome P450 enzymes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

Termination: The reaction is stopped by adding a solvent like acetonitrile.

-

Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.

-

Calculation: The rate of disappearance of the compound is used to calculate its in vitro half-life and intrinsic clearance.

Signaling Pathways

The biological effects of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione derivatives are mediated through their interaction with specific G protein-coupled receptors (GPCRs), which in turn modulate intracellular signaling cascades.

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to inhibitory G proteins (Gi/o).[2] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This, in turn, reduces the activity of protein kinase A (PKA).[3] Activation of the 5-HT1A receptor also leads to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

Caption: Simplified 5-HT1A receptor signaling pathway.

5-HT7 Receptor Signaling

The 5-HT7 receptor is coupled to a stimulatory G protein (Gs).[1] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.[1] The 5-HT7 receptor has also been shown to couple to G12, activating Rho GTPases and influencing cytoskeletal organization.[1]

Caption: Simplified 5-HT7 receptor signaling pathway.

A3 Adenosine Receptor Signaling

The A3 adenosine receptor is primarily coupled to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[4] It can also couple to Gq proteins, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).[4]

Caption: Simplified A3 adenosine receptor signaling pathways.

Conclusion

The 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione scaffold represents a versatile platform for the development of novel therapeutics targeting the central nervous system. The derivatives synthesized to date have demonstrated potent and selective activities at serotonin and adenosine receptors, with promising in vivo effects in models of depression and anxiety. Further optimization of this scaffold, guided by a deeper understanding of its structure-activity relationships and signaling pathways, holds significant potential for the discovery of new drug candidates for neuropsychiatric disorders. This technical guide provides a foundational resource for researchers and drug development professionals working with this important class of compounds.

References

- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 4. Adenosine A3 Receptor: A Promising Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Concept: FGFR2 Phosphorylation as a Docking Site for 14-3-3

An in-depth analysis of the core mechanisms underlying the interaction between Fibroblast Growth Factor (FGF) signaling and 14-3-3 proteins reveals a critical regulatory nexus mediated by the phosphorylation of FGF Receptor 2 (FGFR2). While a specific protein named "FGF-inducible 14-3-3-interacting protein (FPIP)" is not prominently described in the existing literature, the functional interaction between the FGF signaling pathway and 14-3-3 proteins is centered on the direct, phosphorylation-dependent binding of 14-3-3 to FGFR2. This interaction is pivotal for the downstream propagation of signals that regulate cell survival and proliferation.

The central mechanism involves the phosphorylation of a specific serine residue, Serine 779 (S779), located in the cytoplasmic domain of FGFR2, following stimulation by FGF2.[1][2][3] This phosphorylation event creates a binding motif for the 14-3-3 family of phosphoserine/threonine-binding proteins.[1][2][3] The recruitment of 14-3-3 proteins to the activated FGFR2 is essential for the full activation of major downstream signaling cascades, including the Phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/Mitogen-activated protein kinase (MAPK) pathways.[1][3]

This regulatory interaction underscores a novel mode of FGFR2 signaling that extends beyond tyrosine phosphorylation, incorporating serine phosphorylation to expand the repertoire of signaling outputs. This mechanism allows for the fine-tuning of pleiotropic biological responses mediated by FGFs.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative findings from research on the FGFR2-14-3-3 interaction.

Table 1: Binding Affinities of 14-3-3 Isoforms to Client Phospholigands

| 14-3-3 Isoform | Apparent Kd (μM) for Phospholigand 1 | Apparent Kd (μM) for Phospholigand 3 |

| β | 0.72 ± 0.1 | 18 ± 3 |

| σ | 6.6 ± 0.6 | 47 ± 6 |

Data from a study on 14-3-3 isoform specificity, illustrating the differential binding affinities to various phosphopeptides.[4]

Key Signaling Pathway

The signaling cascade initiated by FGF2 binding to FGFR2 and the subsequent recruitment of 14-3-3 is depicted below. This pathway highlights the crucial role of S779 phosphorylation in amplifying downstream signals.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Fluorinated Pyridinyl-Isoquinolinyloxy-Phenyl (FPIP) Analogues

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This document provides a detailed protocol for the laboratory-scale synthesis of a representative fluorinated pyridinyl-isoquinolinyloxy-phenyl ether. The synthesis involves a two-step process: a nucleophilic aromatic substitution (SNAAr) reaction to form the diaryl ether bond, followed by purification and characterization.

Synthesis Overview

The overall synthetic strategy involves the coupling of a fluorinated pyridine (B92270) derivative with a hydroxy-isoquinolinyloxy-phenyl intermediate.

Reaction Scheme:

-

Step 1: Synthesis of the Diaryl Ether

-

Reactant A: 2-Fluoro-5-nitropyridine (B1295090)

-

Reactant B: 4-(Isoquinolin-6-yloxy)phenol

-

Base: Potassium Carbonate (K₂CO₃)

-

Solvent: Dimethylformamide (DMF)

-

Product: 5-Nitro-2-(4-(isoquinolin-6-yloxy)phenoxy)pyridine

-

-

Step 2: Reduction of the Nitro Group (Example for further functionalization)

-

Reactant: 5-Nitro-2-(4-(isoquinolin-6-yloxy)phenoxy)pyridine

-

Reducing Agent: Tin(II) Chloride (SnCl₂)

-

Solvent: Ethanol (B145695) (EtOH)

-

Product: 2-(4-(Isoquinolin-6-yloxy)phenoxy)pyridin-5-amine

-

Experimental Protocols

Materials and Reagents

| Reagent | Grade | Supplier |

| 2-Fluoro-5-nitropyridine | ReagentPlus®, 99% | Sigma-Aldrich |

| 4-(Isoquinolin-6-yloxy)phenol | Custom Synthesis | - |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Merck |

| Dimethylformamide (DMF), anhydrous | 99.8% | Acros Organics |

| Tin(II) Chloride dihydrate (SnCl₂·2H₂O) | ACS reagent, ≥98% | Sigma-Aldrich |

| Ethanol (EtOH), absolute | ≥99.5% | Fisher Chemical |

| Ethyl Acetate (B1210297) (EtOAc) | ACS Grade | VWR Chemicals |

| Hexanes | ACS Grade | VWR Chemicals |

| Deionized Water | - | In-house |

| Brine (Saturated NaCl solution) | - | In-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Chemical |

Protocol for Step 1: Synthesis of 5-Nitro-2-(4-(isoquinolin-6-yloxy)phenoxy)pyridine

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(isoquinolin-6-yloxy)phenol (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (20 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

-

Addition of Reagents:

-

Add 2-fluoro-5-nitropyridine (1.1 eq) to the suspension.

-

-

Reaction Conditions:

-

Heat the reaction mixture to 80°C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

-

-

Work-up and Extraction:

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 100 mL of cold deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of 20% to 50% ethyl acetate in hexanes to afford the pure product as a yellow solid.

-

Protocol for Step 2: Synthesis of 2-(4-(Isoquinolin-6-yloxy)phenoxy)pyridin-5-amine

-

Reaction Setup:

-

In a 50 mL round-bottom flask, dissolve the product from Step 1 (1.0 eq) in ethanol (15 mL).

-

-

Addition of Reducing Agent:

-

Add Tin(II) chloride dihydrate (5.0 eq) to the solution.

-

-

Reaction Conditions:

-

Heat the mixture to reflux (approximately 78°C) for 4 hours.

-

Monitor the reaction by TLC for the disappearance of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude amine.

-

Further purification can be achieved by recrystallization from an appropriate solvent system if necessary.

-

Data Presentation

Table 1: Summary of Reaction Yields and Purity

| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (by HPLC) |

| 1 | 5-Nitro-2-(4-(isoquinolin-6-yloxy)phenoxy)pyridine | C₂₀H₁₃N₃O₄ | 371.34 | 78% | >98% |

| 2 | 2-(4-(Isoquinolin-6-yloxy)phenoxy)pyridin-5-amine | C₂₀H₁₅N₃O | 325.36 | 85% | >97% |

Table 2: Characterization Data

| Compound | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (100 MHz, CDCl₃) δ (ppm) | Mass Spec (ESI+) m/z |

| 5-Nitro-2-(4-(isoquinolin-6-yloxy)phenoxy)pyridine | 9.15 (d, J=2.8 Hz, 1H), 8.40 (d, J=9.2 Hz, 1H), 8.20 (d, J=5.9 Hz, 1H), ... (complex aromatic signals) | 163.5, 158.2, 155.1, 145.0, 142.3, 136.8, 130.5, 129.8, 122.4, 121.8, 119.5, 117.2, 110.1, 108.9 | 372.1 [M+H]⁺ |

| 2-(4-(Isoquinolin-6-yloxy)phenoxy)pyridin-5-amine | 8.25 (d, J=5.9 Hz, 1H), 7.98 (d, J=2.9 Hz, 1H), 7.85 (d, J=8.7 Hz, 1H), ... (complex aromatic signals) | 159.8, 152.4, 150.1, 142.1, 138.5, 135.9, 130.2, 128.7, 122.1, 120.9, 118.3, 115.6, 109.2, 107.5 | 326.1 [M+H]⁺ |

Note: NMR and Mass Spec data are representative and should be confirmed by experimental analysis.

Visualizations

Diagram 1: Synthetic Workflow

Application Notes and Protocols for Fungal Immunomodulatory Proteins (FIPs) in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction